molecular formula C39H35NO4S B3014724 (S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid CAS No. 1417789-17-3

(S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid

Cat. No.: B3014724
CAS No.: 1417789-17-3
M. Wt: 613.77
InChI Key: POEDPRJPBCNZHB-BHVANESWSA-N
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Description

(S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid is a compound that features a combination of functional groups, including an Fmoc-protected amino group, a tritylthio group, and a pentanoic acid backbone. This compound is of interest in organic synthesis and peptide chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of organic solvents such as dichloromethane and reagents like Fmoc chloride and trityl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions and using high-quality reagents. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The tritylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The tritylthio group can be reduced to form thiols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tritylthio group can yield sulfoxides or sulfones, while reduction can yield thiols. Substitution reactions can lead to the formation of various substituted amino acids.

Scientific Research Applications

(S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, allowing selective reactions at other sites. The tritylthio group can participate in redox reactions, influencing the compound’s reactivity and stability. The pentanoic acid backbone provides structural flexibility and can interact with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-tritylthiopropane
  • 2-(Tritylthio)-ethanethiol
  • 3-(Tritylthio)propanoic acid

Uniqueness

(S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid is unique due to its combination of an Fmoc-protected amino group and a tritylthio group. This combination allows for selective reactions and provides a versatile building block for the synthesis of complex molecules. Compared to similar compounds, it offers enhanced stability and reactivity, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-tritylsulfanylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H35NO4S/c41-37(42)36(40-38(43)44-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35)25-14-26-45-39(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30/h1-13,15-24,35-36H,14,25-27H2,(H,40,43)(H,41,42)/t36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEDPRJPBCNZHB-BHVANESWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H35NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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